(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
One of the isotopic labelled form of (±)-Tolterodine, which is an antimuscarinic agent and could be used against urinary incontinence.
科学的研究の応用
Improved Production Process : A study by Srinivas et al. (2005) described an improved, scalable, and impurity-free process for the large-scale production of tolterodine tartrate. This process addressed scale-up and impurity issues.
Degradation and Impurity Analysis : Research by Prakash et al. (2014) focused on isolating and characterizing degradation impurities in tolterodine tartrate formulations. The study used preparative liquid chromatography and mass and NMR spectral studies for characterization.
Novel Drug Delivery System Development : A study by Patil and Belsare (2017) developed an extended-release pellet formulation of tolterodine for once-daily administration. This formulation showed similar dissolution profiles to reference drugs and demonstrated good stability under accelerated conditions.
Analytical Method Development : Chakraborty et al. (2022) reviewed various analytical methods like HPLC, HPTLC, and LC-MS for estimating tolterodine tartrate in different matrices. This article emphasized the importance of accurate analytical methods for ensuring pharmaceutical quality.
Stereochemical Study : Research by Górecki et al. (2019) investigated the absolute stereochemistry of tolterodine using circular dichroism. This study enhanced the understanding of tolterodine's stereochemical properties, contributing to better drug design.
High-Performance Liquid Chromatography Application : A study by Zhang et al. (2005) developed a selective and sensitive method for determining tolterodine tartrate in human plasma using high-performance liquid chromatography-electrospray ionization mass spectrometry.
Pharmacokinetic and Pharmacodynamic Evaluation : Sun et al. (2010) prepared poly(d,l-lactide-co-glycolide) microspheres of tolterodine and evaluated their potential pharmacokinetic and pharmacodynamic advantages over conventional tablets.
Stability-Indicating HPLC Determination : A method developed by Saxena et al. (2006) for tolterodine tartrate in pharmaceutical dosage forms provided a stability-indicating high-performance liquid chromatographic method, essential for ensuring drug stability and effectiveness.
特性
CAS番号 |
1191280-43-9 |
---|---|
分子式 |
C26H23D14NO7 |
分子量 |
489.67 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
124937-52-6 (unlabelled) |
同義語 |
(±)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl-3-phenylpropylamine) tartrate |
タグ |
Tolterodine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。